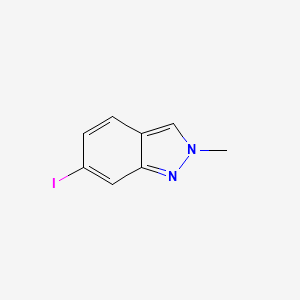
6-Iodo-2-methyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-methyl-2H-indazole is a chemical compound with the CAS Number: 1216387-68-6. It has a molecular weight of 258.06 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7IN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 .Chemical Reactions Analysis
The synthesis of 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Synthesis and Chemical Properties
A study by Dandu et al. (2007) outlined a regiospecific approach for synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, highlighting the versatility of indazole compounds in chemical synthesis and their potential as building blocks in medicinal chemistry Dandu, Tao, Josef, Bacon, & Hudkins, 2007.
Another research by Lam et al. (2016) presented a unique route to highly functionalized indazoles through regioselective magnesiation, demonstrating the capability to introduce a wide range of functional groups, which could be pivotal for the development of novel therapeutic agents Lam, Berhault, Stiebing, Fossey, Cailly, Collot, & Fabis, 2016.
Biological and Pharmaceutical Applications
Panda et al. (2022) discussed the impact of the indazole scaffold as an antibacterial and antifungal agent, underlining the importance of indazole derivatives in developing new antimicrobial therapies Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022.
The synthesis of 6-SF5-indazoles was explored by Kanishchev and Dolbier (2018), who developed various derivatives with potential applications in drug development, showcasing the flexibility of indazole compounds in synthesizing novel therapeutics Kanishchev & Dolbier, 2018.
Safety and Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the future directions of 6-Iodo-2-methyl-2H-indazole could be in the development of new synthetic approaches and its potential medicinal applications.
Mechanism of Action
Target of Action
The primary target of 6-Iodo-2-methyl-2H-indazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its activity . This interaction results in changes to the enzyme’s function, potentially altering the metabolic processes it is involved in .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+) . This can have downstream effects on various biological processes, including immune response and neurological function .
Result of Action
The inhibition of IDO1 by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to exhibit potent anti-proliferative activity in human colorectal cancer cells . Additionally, it has been found to suppress IDO1 protein expression .
Biochemical Analysis
Biochemical Properties
Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the indazole derivative and the biomolecules involved.
Cellular Effects
Some indazole derivatives have been shown to have potent anti-proliferative activity in human colorectal cancer cells . This suggests that 6-Iodo-2-methyl-2H-indazole may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-iodo-2-methylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFHQTKVUAJZPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680930 |
Source


|
| Record name | 6-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216387-68-6 |
Source


|
| Record name | 6-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromothiazolo[5,4-c]pyridine](/img/structure/B582473.png)
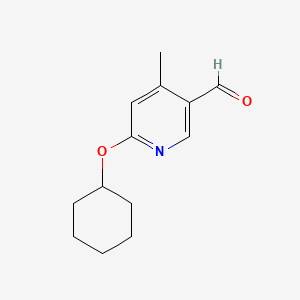

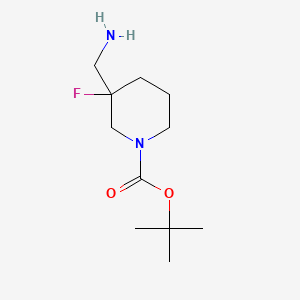
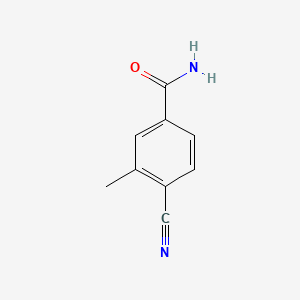
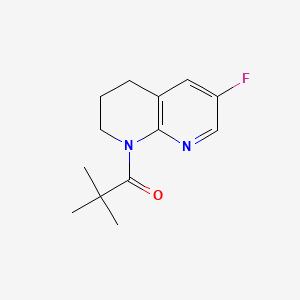

![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)

![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)



